molecular formula C13H13FO3 B1323837 trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 733741-06-5

trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1323837
M. Wt: 236.24 g/mol
InChI Key: NHQQJKKAHSUBRB-GHMZBOCLSA-N
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Description

“trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. It is a chiral compound that contains a mixture of enantiomers . The compound is not chirally pure . It has a CAS Number of 733741-06-5 .


Molecular Structure Analysis

The molecular formula of “trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid” is C13H13FO3 . Its molecular weight is 236.24 g/mol . The IUPAC name of the compound is (1R,2R)-2-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid . The Inchi Code of the compound is 1S/C13H13FO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11-/m1/s1 .


Physical And Chemical Properties Analysis

“trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid” is a white solid .

Scientific Research Applications

1. Chromatographic Separation and Analysis

Trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid is relevant in the field of chromatography. Péter and Fülöp (1995) developed a method for separating isomers of cyclopentane carboxylic acids, crucial in analytical chemistry for the precise identification and quantification of substances (Péter & Fülöp, 1995).

2. Environmental Monitoring

This compound is also important in environmental science, particularly in monitoring exposure to certain chemicals. Leng et al. (2005) demonstrated a method for determining pyrethroid metabolites in human urine, where compounds like 4-fluoro-3-phenoxybenzoic acid are key markers for specific exposures (Leng et al., 2005).

3. Biochemical Analysis and Toxicology

In biochemical analysis and toxicology, this acid is used as a marker. Baker et al. (2004) described a method to measure various pyrethroid metabolites in human urine, with 4-fluoro-3-phenoxybenzoic acid serving as a reliable biomarker for exposure assessment (Baker et al., 2004).

4. Synthetic Chemistry Applications

In synthetic chemistry, trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid can be used in the synthesis of various compounds. Szakonyi et al. (1998) detailed the preparation of dihydropyrimidin-4-one enantiomers using related cyclopentane carboxylic acids (Szakonyi et al., 1998).

5. Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are explored for various applications. Lang et al. (1999) synthesized fluorinated derivatives for potential use in radiolabeled imaging in medical diagnostics (Lang et al., 1999).

properties

IUPAC Name

(1R,2R)-2-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQQJKKAHSUBRB-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641333
Record name (1R,2R)-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

CAS RN

733741-06-5
Record name rel-(1R,2R)-2-(4-Fluorobenzoyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733741-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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